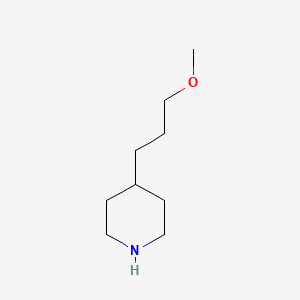
2-Methyl-4-(piperidin-4-yl)pyrimidine
Overview
Description
“2-Methyl-4-(piperidin-4-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . The piperidine ring is attached to the pyrimidine ring at the 4-position .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 2,4-Dichloro-5-methylpyrimidine with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . Another method involves the use of organolithium reagents . The synthesis of piperidine derivatives has been a subject of extensive research, with many methods being developed over the years .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring and a piperidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is attached to the pyrimidine ring at the 4-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For example, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . Other reactions can involve the use of organolithium reagents .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
- A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives, including one closely related to 2-Methyl-4-(piperidin-4-yl)pyrimidine, on iron corrosion. They used quantum chemical calculations and molecular dynamics simulations to investigate these properties (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
- Kambappa et al. (2017) synthesized novel derivatives of piperidine, including those structurally related to this compound, and tested their efficacy in inhibiting in vivo angiogenesis and DNA cleavage abilities. These derivatives displayed significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Synthesis of Heterocyclic Sulfanylpyrimidin Derivatives
- Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, some of which are related to this compound, noting their potential for a wide spectrum of biological activities (Bassyouni & Fathalla, 2013).
Sigma-1 Receptor Antagonists for Neuropathic Pain
- Lan et al. (2014) synthesized a series of pyrimidines, similar to this compound, as sigma-1 receptor antagonists. These compounds were evaluated for their potential in treating neuropathic pain (Lan et al., 2014).
DNA Adducts and UV-induced Mutagenesis
- Pfeifer et al. (1991) conducted a study on pyrimidine photoproducts, related to the chemical structure of this compound, for understanding UV-induced mutagenesis and DNA adduct mapping (Pfeifer et al., 1991).
Histamine H3 Receptor Ligands
- A study by Sadek et al. (2014) involved synthesizing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, structurally similar to this compound, for their potential as histamine H3 receptor ligands (Sadek et al., 2014).
Synthesis of Piperidinyl- and Tetrahydropyridinyl-Pyrimidine Derivatives
- Kamei et al. (2005) synthesized new piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives with significant anti-ischemic effects and high affinity for the 5-HT1A receptor (Kamei et al., 2005).
Structural Analysis of Piperidine Ring Compounds
- Gehringer et al. (2014) provided a detailed structural analysis of a compound containing a piperidine ring and pyrimidine, similar to this compound, discussing its crystalline properties and molecular interactions (Gehringer et al., 2014).
Future Directions
Piperidine derivatives, including “2-Methyl-4-(piperidin-4-yl)pyrimidine”, continue to be a subject of extensive research due to their wide range of biological activities and their potential use in various therapeutic applications . Future research will likely focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential use in drug discovery .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 2-methyl-4-(piperidin-4-yl)pyrimidine, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It’s known that the synthesis of piperidine derivatives is an important task of modern organic chemistry, suggesting that environmental factors may play a role in their synthesis .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(piperidin-4-yl)pyrimidine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme IKKβ (I-kappa-B kinase beta), where this compound acts as an inhibitor . This interaction is characterized by the formation of stable hydrophobic interactions within the catalytic pocket of IKKβ. Additionally, the compound may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for example, it can inhibit cell proliferation by targeting specific signaling pathways . This compound influences cell function by modulating cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation. Furthermore, this compound can impact gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the catalytic pocket of IKKβ, inhibiting its activity and thereby blocking the downstream signaling pathways that promote inflammation and cell proliferation . Additionally, this compound may inhibit other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and proteins, resulting in lasting changes in cellular function. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall efficacy and safety of the compound, as the metabolites may have different biological activities. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, determining its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-methyl-4-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMZMXAVYQZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651201 | |
| Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-33-8 | |
| Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


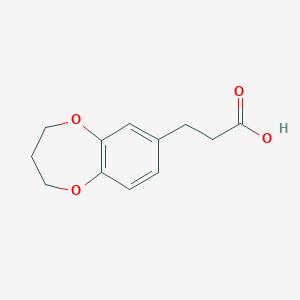
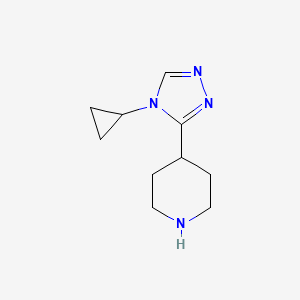

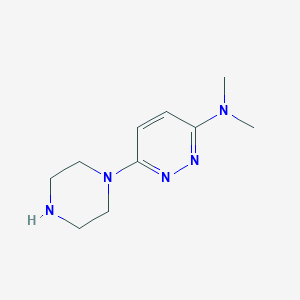


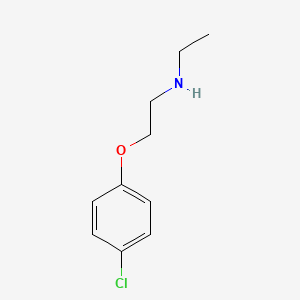
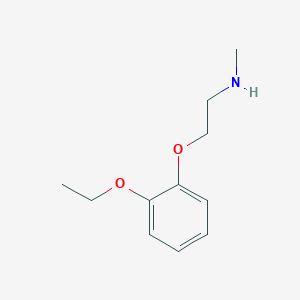
![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)
![[(3R,5S,6S)-3,4,5-Triacetyloxy-6-[(3R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1416187.png)
![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)
